D-Galactose-3-sulfate potassium salt

Description

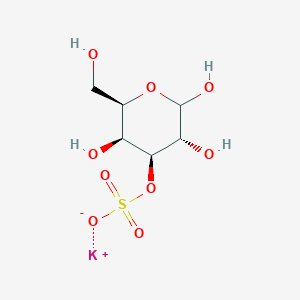

D-Galactose-3-sulfate potassium salt is a sulfated monosaccharide derivative where a sulfate group is esterified at the C-3 position of the galactose ring, with potassium as the counterion. Its structural properties, particularly the C-O-S vibrational frequency, are influenced by anomerism (α/β configurations) and hydration states, as demonstrated by FTIR spectroscopy . This compound is of interest in glycobiology due to the critical role of sulfated carbohydrates in biological processes such as cell signaling, anticoagulation, and enzyme modulation. Unlike its phosphorylated analogs (e.g., a-D-Galactose-1-phosphate dipotassium salt hydrate), which are pivotal in enzyme studies and metabolic pathways, this compound’s applications are more specialized, often linked to its sulfation pattern and ionic properties .

Properties

Molecular Formula |

C6H11KO9S |

|---|---|

Molecular Weight |

298.31 g/mol |

IUPAC Name |

potassium;[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C6H12O9S.K/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4-,5+,6?;/m1./s1 |

InChI Key |

YYLQORAZYJZBAX-REPBKKGHSA-M |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of D-Galactose-3-sulfate Potassium Salt

General Synthetic Strategy

The preparation of this compound typically involves:

- Selective sulfation of D-galactose at the C-3 hydroxyl group.

- Use of sulfating agents such as sulfur trioxide complexes or sulfuric acid derivatives.

- Neutralization of the resulting sulfate ester with potassium hydroxide or potassium salts to yield the potassium salt form.

- Purification by crystallization or chromatographic methods to isolate the pure compound.

Detailed Synthetic Routes

Sulfation of D-Galactose

- Selective Sulfation at C-3 Hydroxyl: The sulfation is achieved by treating D-galactose with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled temperature conditions to favor substitution at the 3-position hydroxyl group.

- Reaction Conditions: Typically conducted in anhydrous solvents such as dimethylformamide (DMF) or pyridine at low temperatures (0 to 5 °C) to minimize polysulfation and side reactions.

- Mechanism: The electrophilic sulfur trioxide attacks the hydroxyl group at C-3, forming the sulfate ester intermediate.

Conversion to Potassium Salt

- After sulfation, the reaction mixture is neutralized with potassium hydroxide (KOH) or potassium carbonate (K2CO3) to form the potassium salt.

- The neutralization step is carefully controlled to avoid hydrolysis or degradation of the sulfate ester.

- The resulting this compound is then isolated by precipitation or lyophilization.

Purification and Characterization

- Purification: The crude product is purified by recrystallization from aqueous solvents or by chromatographic techniques such as ion-exchange chromatography.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis. The sulfation position is verified by 2D NMR techniques.

- Quality Control: Thin-layer chromatography (TLC) with thymol spray reagent and heating at 130 °C is used to monitor purity.

Research Findings and Comparative Analysis

Synthesis Efficiency and Yield

Alternative Synthetic Approaches

- A notable synthetic strategy involves starting from orthogonally protected D-galactosamine derivatives prepared via regioselective triflation and nucleophilic displacement from D-mannose precursors. This approach allows for selective functionalization and sulfation at specific hydroxyl positions, including the 3-position.

- This multi-step procedure involves:

- Regioselective silylation and acylation.

- Triflation of hydroxyl groups.

- Sequential nucleophilic displacement to introduce azido or hydroxyl groups.

- Final sulfation and potassium salt formation.

- This method achieves high regioselectivity and yields (up to 85%) with minimal chromatographic purifications, enhancing efficiency.

Experimental Protocol Example

Preparation of this compound

| Step | Procedure | Conditions |

|---|---|---|

| 1 | Dissolve D-galactose (10 mg) in anhydrous DMF (20 mL). | Room temperature |

| 2 | Add sulfur trioxide-pyridine complex slowly at 0 °C under stirring. | Maintain 0–5 °C |

| 3 | Stir the reaction mixture for 2–4 hours, monitoring progress by TLC (thymol spray). | 0–5 °C |

| 4 | Quench the reaction with cold aqueous potassium hydroxide solution to neutralize. | 0–5 °C |

| 5 | Concentrate the mixture under reduced pressure and precipitate the product by adding ethanol. | Ambient temperature |

| 6 | Collect the precipitate by filtration and dry under vacuum. | Room temperature |

| 7 | Characterize the product by NMR and mass spectrometry to confirm sulfation at C-3. | — |

Chemical Reactions Analysis

Types of Reactions: D-Galactose-3-sulfate potassium salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The sulfate group can be reduced to form the corresponding alcohol.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Products include D-galacturonic acid or D-galactose aldehyde.

Reduction: Products include D-galactose-3-alcohol.

Substitution: Products vary depending on the nucleophile used, such as D-galactose-3-amine or D-galactose-3-thiol.

Scientific Research Applications

D-Galactose-3-sulfate potassium salt is a sulfated derivative of D-galactose with the chemical formula C6H11KO9S and a molecular weight of approximately 298.31 g/mol. It appears as a white to pale yellow solid and has a melting point exceeding 145 °C, indicating its stability under standard laboratory conditions. D-Galactose is an epimer of glucose commonly found in milk and dairy products, contributing to the structural diversity of glycoproteins and glycolipids. this compound's unique sulfate positioning at the 3-position on the galactose ring influences its binding properties and biological activities compared to other sulfated carbohydrates.

This compound has several applications across different fields :

Pharmaceuticals

- Due to its biological activity, it is investigated for pharmaceutical applications.

- It can interact with specific lectins and receptors, influencing cellular signaling pathways.

- Sulfated carbohydrates can modulate biological functions.

- Studies examining the interactions of this compound with proteins and other biomolecules are crucial for understanding its biological roles. Key areas of focus include identifying binding partners, assessing the impact on protein function, and exploring potential therapeutic uses. These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Biological Activities

this compound exhibits several biological activities, primarily due to its structural similarity to other carbohydrates involved in cellular recognition processes.

Comparable Compounds

this compound shares structural and functional similarities with several other sulfated carbohydrates:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| D-Galactose | C6H12O6; basic monosaccharide | Precursor to sulfated derivatives |

| D-Galactose-3-O-sulfate sodium salt | C6H11NaO9S; sodium counterpart | Used for similar biological applications |

| Heparin | Complex sulfated polysaccharide | Strong anticoagulant properties |

| Chondroitin sulfate | Sulfated glycosaminoglycan | Important for cartilage structure |

Mechanism of Action

The mechanism of action of D-Galactose-3-sulfate potassium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate group can form electrostatic interactions with positively charged amino acid residues, influencing protein function and stability. Additionally, the galactose moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating biological activity.

Comparison with Similar Compounds

Notes on Handling and Stability

- Storage : this compound is hydration-sensitive; store in anhydrous conditions to prevent structural shifts. Comparable potassium salts (e.g., a-D-Galactose-1-phosphate dipotassium) require storage at <-15°C for long-term stability .

- Safety : Avoid inhalation of dust or aerosols, as potassium salts may cause respiratory irritation. Use PPE during handling .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Galactose-3-sulfate potassium salt, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sulfation of D-galactose at the C3 position using sulfating agents (e.g., sulfur trioxide complexes) under controlled pH and temperature. Purification via ion-exchange chromatography or recrystallization is critical to remove unreacted reagents. Purity validation should include titration (≥99% by titrimetric assay) and spectroscopic methods (e.g., NMR for structural confirmation of sulfation position) . For analogs like D-Galactose-1-phosphate dipotassium salt, phosphorylation protocols under anhydrous conditions are documented, which can be adapted for sulfation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and should be stored at -20°C in airtight containers to prevent hydrolysis or degradation. During transport, room temperature is acceptable for short periods if desiccants are used. Safety protocols from analogous compounds (e.g., D-galactose derivatives) recommend avoiding prolonged exposure to skin/eyes and using PPE (gloves, lab coats) despite its non-hazardous classification under GHS .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the sulfation position (C3) and compare with known isomers (e.g., D-Galactose-4-O-sulfate sodium salt) .

- Purity Analysis : Titrimetric assays (e.g., ion-exchange titration) for quantifying sulfate content, supplemented by HPLC with charged aerosol detection to assess impurities .

Advanced Research Questions

Q. How does the sulfation position (e.g., 3-O vs. 4-O) influence the biochemical activity of galactose sulfates?

- Methodological Answer : Comparative studies using isomers (e.g., D-Galactose-4-O-sulfate sodium salt) can elucidate positional effects. For example, enzymatic assays with sulfatases or glycosyltransferases may show differential binding affinities. Structural modeling (e.g., molecular docking) can predict interactions with active sites, while cell-based assays (e.g., inhibition of carbohydrate-binding proteins) validate functional impacts .

Q. What strategies mitigate batch-to-batch variability in sulfated galactose derivatives during synthesis?

- Methodological Answer : Standardize reaction conditions (e.g., molar ratios, reaction time, pH) and implement quality control checkpoints:

- Pre-purification: Monitor reaction progress via TLC or FTIR.

- Post-purification: Use consistent crystallization solvents and validate purity with orthogonal methods (e.g., NMR + mass spectrometry) .

Q. How can researchers design experiments to study the role of D-Galactose-3-sulfate in enzymatic pathways?

- Methodological Answer :

- In vitro : Use radiolabeled -sulfate to track incorporation into glycans via glycosyltransferases. Monitor kinetics using stopped-flow spectrophotometry.

- In vivo : Employ knock-out models (e.g., sulfotransferase-deficient cells) and compare metabolic flux with wild-type systems using LC-MS .

Q. How should contradictions in stability data (e.g., storage recommendations) be resolved?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity) and analyze degradation products via LC-MS. For example, evidence suggests storage at -20°C but transport at room temperature; validate this by comparing short-term (7-day) vs. long-term (6-month) stability at both conditions .

Q. What considerations are critical when transitioning from in vitro to in vivo studies with this compound?

- Methodological Answer :

- Bioavailability : Modify formulation (e.g., liposomal encapsulation) to enhance solubility and cellular uptake.

- Toxicity Screening : Use cell viability assays (e.g., MTT) and preclinical models (e.g., zebrafish) to assess acute toxicity.

- Dosage Calibration : Align with pharmacokinetic parameters from analogs (e.g., D-Galactose-1-phosphate dipotassium salt) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.